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Abstract
Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptide agonist of the

ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the action of the

endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary

gland.[1][2] This technical guide provides a comprehensive overview of Tabimorelin, with a

focus on its mechanism of action, quantitative efficacy, and the experimental methodologies

used to characterize its activity. The information presented is intended to support further

research and development of growth hormone secretagogues.

Introduction
Growth hormone (GH) plays a crucial role in regulating somatic growth, metabolism, and body

composition. Its pulsatile secretion from the anterior pituitary is primarily regulated by the

interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin. The

discovery of the ghrelin receptor (GHSR) and its endogenous ligand, ghrelin, unveiled a third

pathway for stimulating GH secretion. Ghrelin, produced predominantly in the stomach, acts on

the hypothalamus and pituitary to induce a potent release of GH.

Tabimorelin was developed as a small molecule mimetic of ghrelin, offering the advantage of

oral bioavailability.[1][2] It has been investigated for its potential therapeutic application in
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growth hormone deficiency (GHD).[3] This document summarizes the key technical data and

experimental protocols related to Tabimorelin's function as a GH secretagogue.

Mechanism of Action
Tabimorelin exerts its biological effects by binding to and activating the growth hormone

secretagogue receptor 1a (GHSR1a), a G-protein coupled receptor. This activation in the

pituitary and hypothalamus leads to the stimulation of GH release.[1][4]

Signaling Pathway
The binding of Tabimorelin to GHSR1a is believed to initiate a conformational change in the

receptor, leading to the activation of intracellular signaling cascades. The primary pathway

involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC

catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in

intracellular calcium is a key trigger for the exocytosis of GH-containing secretory granules from

somatotrophs in the anterior pituitary.
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Tabimorelin-Induced GHSR Signaling Pathway

Quantitative Data
In Vitro Potency and Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/10802006_Oral_administration_of_the_growth_hormone_secretagogue_NN703_in_adult_patients_with_growth_hormone_deficiency
https://www.benchchem.com/product/b1681871?utm_src=pdf-body
https://www.benchchem.com/product/b1681871?utm_src=pdf-body
https://scispace.com/pdf/pharmacological-characterisation-of-a-new-oral-gh-53ocufo7ip.pdf
https://pubmed.ncbi.nlm.nih.gov/10427162/
https://www.benchchem.com/product/b1681871?utm_src=pdf-body
https://www.benchchem.com/product/b1681871?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The potency and efficacy of Tabimorelin in stimulating GH release have been characterized in

primary rat pituitary cell cultures.

Parameter Value Cell Type Assay Reference

Potency (EC50)
Similar to GHRP-

6

Rat Pituitary

Cells

GH Release

Assay
[4]

Efficacy (Emax)
Similar to GHRP-

6

Rat Pituitary

Cells

GH Release

Assay
[4]

Note: Specific EC50 and Emax values were not explicitly stated in the reviewed literature, but

were reported to be comparable to GHRP-6.

Receptor Binding Affinity
Tabimorelin's affinity for the human GHSR1a has been determined through radioligand binding

assays.

Parameter Value Radioligand Cell Line Reference

Binding Affinity

(Ki)

Lower than

GHRP-6 and

MK-677

[35S]MK-677

BHK cells

expressing

hGHSR1a

[1][4]

Note: A precise numerical Ki value was not provided in the available literature, but its affinity

was noted to be lower than other common GH secretagogues.

In Vivo Efficacy
The in vivo efficacy of Tabimorelin has been evaluated in several animal models and in human

clinical trials.

Table 3.3.1: In Vivo GH Release in Animal Models
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Species
Route of
Administration

Dose
Peak GH
Response

Reference

Swine Intravenous
155 ± 23 nmol/kg

(ED50)

91 ± 7 ng/mL

(Emax)
[1][4]

Beagle Dogs Oral 20 µmol/kg
35-fold increase

in peak GH
[1][4]

Beagle Dogs Intravenous 1 µmol/kg
38.5 ± 19.6

ng/mL
[4]

Table 3.3.2: Clinical Trial Data in Adults with GHD

Parameter
Treatment
Group
(Tabimorelin)

Placebo Group P-value Reference

Dosing Regimen

3 mg/kg initial &

final dose; 1.5

mg/kg/day for 6

days

- - [5]

Responders

(Peak GH ≥ 5

µg/L)

11% (9 out of 83

patients)

0% (0 out of 14

patients)
- [5]

Serum GH Peak

and AUC (after

1st dose)

Greater than

placebo
- < 0.05 [5]

Serum IGF-1

(after 1 week)
Unaffected - NS [5]

Serum IGFBP-3

(after 1 week)
Increased - < 0.05 [5]

Pharmacokinetics
Table 3.4.1: Pharmacokinetic Parameters in Animals
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Species
Route of
Administration

Oral
Bioavailability

Plasma Half-
life (t1/2)

Reference

Beagle Dogs Oral/Intravenous 30% 4.1 ± 0.4 hours [1][4]

Table 3.4.2: Human Pharmacokinetic Interaction Study (Midazolam as substrate)

Parameter
Single Dose of
Tabimorelin

Repeated Dosing
of Tabimorelin

Reference

Midazolam AUC

Increase
64% 93% [1]

α-hydroxymidazolam

AUC Increase
34% 11% (NS) [1]

Note: This study highlights Tabimorelin's potential as a CYP3A4 inhibitor.[1]

Experimental Protocols
In Vitro GH Release Assay from Primary Rat Pituitary
Cells
This protocol provides a general framework for assessing the GH-releasing activity of

compounds like Tabimorelin.
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In Vitro GH Release Assay Workflow

1. Pituitary Gland Isolation
(from rats)

2. Enzymatic Dissociation
(e.g., trypsin, neuraminidase)

3. Cell Culture
(primary pituitary cells)

4. Pre-incubation
(to establish baseline)

5. Stimulation
(incubation with Tabimorelin
at various concentrations)

6. Supernatant Collection

7. GH Quantification
(e.g., ELISA, RIA)

8. Data Analysis
(dose-response curve generation,

EC50 calculation)
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In Vitro GH Release Assay Workflow
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Methodology:

Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from rats.

Cell Dissociation: The tissue is minced and subjected to enzymatic digestion, typically using

enzymes like trypsin and neuraminidase, to obtain a single-cell suspension.

Cell Culture: The dissociated pituitary cells are plated in appropriate culture dishes and

maintained in a suitable culture medium.

Stimulation: After a recovery period, the cells are washed and incubated with varying

concentrations of Tabimorelin or control substances for a defined period.

Supernatant Collection: The culture supernatant is collected to measure the amount of

released GH.

GH Quantification: The concentration of GH in the supernatant is determined using a

validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a

radioimmunoassay (RIA).

Data Analysis: The results are used to construct a dose-response curve, from which the

EC50 and Emax values can be calculated.

GHSR Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a compound to

the GHSR.
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Radioligand Binding Assay Workflow

1. Membrane Preparation
(from cells expressing hGHSR1a,

e.g., BHK or COS-7 cells)

2. Incubation
(membranes + radioligand [e.g., [35S]MK-677]

+ varying concentrations of Tabimorelin)

3. Separation of Bound and Free Ligand
(e.g., rapid filtration)

4. Quantification of Radioactivity
(scintillation counting)

5. Data Analysis
(competition binding curve generation,

IC50 and Ki calculation)

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Membranes are prepared from a cell line stably or transiently

expressing the human GHSR1a (e.g., BHK or COS-7 cells).

Competitive Binding Incubation: The cell membranes are incubated with a fixed

concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-677) and a range of

concentrations of the unlabeled competitor, Tabimorelin.
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Separation: The reaction is terminated, and the bound radioligand is separated from the free

radioligand, typically by rapid filtration through a glass fiber filter.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

ligand, is measured using a scintillation counter.

Data Analysis: The data are used to generate a competition binding curve, from which the

IC50 (the concentration of Tabimorelin that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50

value.

Clinical Trial in Adults with Growth Hormone Deficiency
The following provides a general outline of the clinical trial design used to evaluate

Tabimorelin in GHD adults.

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participants: Adults diagnosed with GHD.

Intervention:

Tabimorelin Group (n=83): Oral administration of Tabimorelin.

Day 1: 3 mg/kg

Days 2-7: 1.5 mg/kg/day

Day 8: 3 mg/kg

Placebo Group (n=14): Oral administration of a matching placebo.

Primary Outcome Measures:

Serum GH peak concentration and Area Under the Curve (AUC) following the first and last

dose.

The number of patients achieving a peak GH concentration of ≥ 5 µg/L.
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Secondary Outcome Measures:

Serum levels of Insulin-like Growth Factor 1 (IGF-1).

Serum levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).

Blood Sampling: Blood samples for GH measurement are typically collected at baseline and at

regular intervals (e.g., 15-30 minutes) for a specified period (e.g., 2-4 hours) after drug

administration. IGF-1 and IGFBP-3 levels are usually measured at baseline and at the end of

the treatment period.

Conclusion
Tabimorelin is a potent, orally active growth hormone secretagogue that effectively stimulates

GH release by acting as a ghrelin receptor agonist. In vitro and in vivo studies have

demonstrated its efficacy, although its potency and binding affinity appear to be lower than

some other GH secretagogues. Clinical trials in adults with GHD have shown that a subset of

patients responds to Tabimorelin treatment with a significant increase in GH secretion. Further

research is warranted to fully elucidate its therapeutic potential and to identify patient

populations most likely to benefit from this class of compounds. The information and protocols

provided in this guide are intended to serve as a valuable resource for scientists and

researchers in the field of endocrinology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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